1-(4-Phenoxyphenyl)guanidine
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Overview
Description
1-(4-Phenoxyphenyl)guanidine is an organic compound with the molecular formula C13H13N3O It is characterized by the presence of a guanidine group attached to a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenoxyphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 4-phenoxyaniline with cyanamide in the presence of a base, followed by hydrolysis to yield the desired guanidine derivative . Another method involves the use of thiourea derivatives as guanidylating agents, which react with 4-phenoxyaniline under suitable conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed:
Oxidation: Phenoxyphenyl oxides.
Reduction: Phenoxyphenyl amines.
Substitution: Substituted phenoxyphenyl derivatives.
Scientific Research Applications
1-(4-Phenoxyphenyl)guanidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This compound is known to inhibit certain kinases and act as an antagonist to specific receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)guanidine
- 1-(4-Chlorophenyl)guanidine
- 1-(4-Nitrophenyl)guanidine
Comparison: 1-(4-Phenoxyphenyl)guanidine is unique due to its phenoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(4-phenoxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-13(15)16-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,(H4,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVZHNGTRYMNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653169 |
Source
|
Record name | N''-(4-Phenoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105901-53-9 |
Source
|
Record name | N''-(4-Phenoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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